1-Benzyl-2-methanesulfonylpiperazine

Descripción

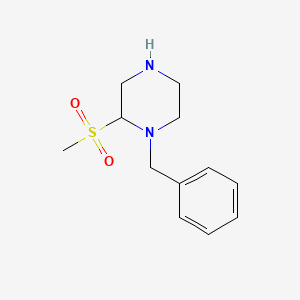

1-Benzyl-2-methanesulfonylpiperazine is a substituted piperazine derivative characterized by a benzyl group at the 1-position and a methanesulfonyl group at the 2-position of the piperazine ring.

Propiedades

Fórmula molecular |

C12H18N2O2S |

|---|---|

Peso molecular |

254.35 g/mol |

Nombre IUPAC |

1-benzyl-2-methylsulfonylpiperazine |

InChI |

InChI=1S/C12H18N2O2S/c1-17(15,16)12-9-13-7-8-14(12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |

Clave InChI |

GFVOHUXVSMRWIL-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)C1CNCCN1CC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-Benzyl-2-methanesulfonylpiperazine generally involves the selective functionalization of the piperazine ring at the two nitrogen atoms. The key steps include:

- Introduction of the methanesulfonyl group onto one nitrogen of piperazine.

- Benzylation of the other nitrogen atom.

These steps can be performed sequentially or in a specific order depending on the desired regioselectivity and yield.

Preparation of 2-Methanesulfonylpiperazine Intermediate

The initial step involves the selective monosubstitution of piperazine with methane sulfonyl chloride to yield 2-methanesulfonylpiperazine. This reaction is typically conducted under cold conditions (0 °C) in an aprotic solvent such as dichloromethane (DCM), using an excess of piperazine to favor monosubstitution.

Reaction conditions and yields:

| Reagent | Conditions | Solvent | Yield (%) |

|---|---|---|---|

| Piperazine + Methane sulfonyl chloride | 0 °C, stirring for 1-2 hours | DCM | ~80 |

This method produces 2-methanesulfonylpiperazine in good yield and purity, as confirmed by NMR and mass spectrometry data.

Alternative Synthetic Routes

In some studies, the benzylation is performed first on piperazine, followed by sulfonylation. However, the order described above (sulfonylation then benzylation) is preferred for regioselectivity and to avoid polysubstitution.

Representative Synthesis from Literature

A detailed synthetic example is reported in the literature where the preparation of 1-(methylsulfonyl)piperazine is followed by its reaction with chloromethyl derivatives to introduce the benzyl group:

- Preparation of 1-(methylsulfonyl)piperazine by reaction of piperazine with methane sulfonyl chloride in DCM at 0 °C.

- Subsequent reaction of 1-(methylsulfonyl)piperazine with benzyl chloride or benzyl bromide in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in refluxing isopropanol for several hours (e.g., 11 h) to afford 1-Benzyl-2-methanesulfonylpiperazine in high yield (above 90%).

Characterization Data

The synthesized 1-Benzyl-2-methanesulfonylpiperazine is characterized by:

- Proton Nuclear Magnetic Resonance (¹H NMR): Signals corresponding to benzylic protons (~δ 5.17 ppm, singlet), methylene protons of piperazine ring (~δ 3.75–3.91 ppm), and methyl protons of the methanesulfonyl group (~δ 2.57–2.90 ppm).

- Carbon-13 NMR (¹³C NMR): Peaks consistent with aromatic carbons, piperazine carbons, and sulfonyl methyl carbons.

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak consistent with the expected molecular formula.

These data confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

| Step | Reagents and Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Methanesulfonylation | Piperazine + Methane sulfonyl chloride, 0 °C | Dichloromethane | ~80 | Monosubstitution favored by excess piperazine |

| 2. Benzylation | 2-Methanesulfonylpiperazine + Benzyl bromide + Base (e.g., DIPEA), reflux | Isopropanol | 90+ | Reflux 10-12 h for complete reaction |

Research Findings and Analysis

- The selective monosubstitution of piperazine is crucial to avoid polysubstitution and to obtain the desired 1-Benzyl-2-methanesulfonylpiperazine.

- Reaction temperature control (0 °C for sulfonylation) minimizes side reactions.

- The use of organic bases such as triethylamine or DIPEA facilitates the benzylation step by scavenging the generated acid.

- Solvent choice affects reaction rates and yields; dichloromethane and isopropanol are commonly employed.

- The described synthetic route is reproducible and scalable, suitable for laboratory and potential industrial synthesis.

- Characterization by NMR and HRMS confirms the structure and purity of the compound, essential for further biological or chemical applications.

Análisis De Reacciones Químicas

Types of Reactions

1-Benzyl-2-methanesulfonylpiperazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Benzyl-2-methanesulfonylpiperazine can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

1-Benzyl-2-methanesulfonylpiperazine is a synthetic compound with a piperazine ring, a benzyl group on one nitrogen atom, and a methanesulfonyl group on the other. It is valued for its flexibility in organic synthesis and potential uses in medicinal chemistry, especially in exploring structure-activity relationships for drug discovery. The benzyl and methanesulfonyl groups give it unique chemical properties, making it a good base for changes and research.

Scientific Research Applications

1-Benzyl-2-methanesulfonylpiperazine has several applications across different fields:

- Organic Synthesis 1-Benzyl-2-methanesulfonylpiperazine is a versatile building block for creating complex molecules.

- Medicinal Chemistry This compound is used to explore the relationships between chemical structure and biological activity, which is key to drug discovery. Research shows that piperazine-containing compounds often have significant pharmacological effects, and the specific mechanism can vary with structural changes, meaning 1-benzyl-2-methanesulfonylpiperazine can be customized for specific therapeutic results.

- Interaction with Biological Targets Research into how 1-benzyl-2-methanesulfonylpiperazine interacts with biological targets has provided insights into its potential pharmacological uses. These studies help clarify the compound's mechanism of action and possible therapeutic uses.

Structural Analogues

Several compounds share structural similarities with 1-benzyl-2-methanesulfonylpiperazine:

| Compound Name | Description |

|---|---|

| 1-(4-(Methylsulfonyl)benzyl)piperazine | Known for its versatile applications in organic synthesis and medicinal chemistry. |

| 1-(Phenylsulfonyl)piperazine | Used in synthesizing various pharmaceutical compounds. |

| 1-(Benzylsulfonyl)piperazine | Valuable in organic synthesis for creating complex molecules. |

| 1-(2,3,4-Trimethoxybenzyl)piperazine | Noted for potential use in treating angina pectoris. |

The uniqueness of 1-benzyl-2-methanesulfonylpiperazine lies in its specific methanesulfonylbenzyl substituent, which gives it distinct chemical reactivity and biological properties compared to other piperazine derivatives.

Case Studies

- Anticancer Activity: A study aimed to find new, safe, and effective compounds with anticancer activity . Among the compounds tested, BS230 showed the best therapeutic potential as a new, safer anticancer drug because it decreased the viability of cancer cells (MCF7) while simultaneously reducing toxicity towards healthy cells (MCF10A) compared to DOX .

- Molecularly Imprinted Polymers: Molecularly imprinted polymers (MIPs) for benzylpiperazine were developed using both self-assembly and semi-covalent approaches . The semi-covalent MIPs, particularly the TRIM-based polymers, have a stronger affinity and faster uptake than the self-assembly systems and exhibited comparable cross-reactivity .

- Synthesis of Pharmaceuticals: (S)-(-)-4-Benzyl-2-oxazolidinone is a versatile chiral building block widely used in the synthesis of pharmaceuticals and agrochemicals . It serves as a chiral auxiliary in the synthesis of various pharmaceuticals, enhancing the production of enantiomerically pure drugs, which is crucial for efficacy and safety .

- General Building Block: 1-Benzyl-4-piperidone is generally used as a building block in the synthesis of various medicinal compounds, including the synthesis of spirocyclic furopyridines as haloperidol-sensitive σ receptor ligands; multi-target-directed donepezil + propargylamine + 8-hydroxyquinoline (DPH) hybrids for the treatment of Alzheimer’s disease; and spiropiperidine iminohydantoin aspartyl protease inhibitors .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2-methanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Structural Variations :

Benzylpiperazine (BZP) : Lacks the methanesulfonyl group, resulting in lower molecular weight (176.26 g/mol) and density (1.014 g/ml) compared to sulfonylated analogues. BZP is a liquid at room temperature .

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Incorporates a trifluoromethyl group at the 3-position of the phenyl ring. This substituent increases molecular weight (230.23 g/mol) and density (1.226 g/ml) due to the electronegative CF₃ group .

1-(3-Chlorophenyl)piperazine (mCPP) : A chloro substituent enhances polarity, reflected in its higher density (1.19–1.195 g/ml) compared to BZP .

1-Methanesulfonyl-3-phenyl-piperazine (CAS 912763-31-6) : Features a methanesulfonyl group at the 3-position, differing regioisomerically from the target compound. This positional variance may alter steric interactions and solubility .

Impact of Sulfonyl Groups :

Pharmacological and Functional Comparisons

Psychoactive Piperazines :

- BZP and TFMPP : Often used in combination as stimulants, acting as serotonin receptor agonists. Their lack of sulfonyl groups correlates with lower metabolic stability compared to sulfonylated derivatives .

- mCPP : A metabolite of trazodone, exhibits affinity for 5-HT₂C receptors. The chloro substituent enhances receptor specificity compared to unsubstituted BZP .

Sulfonylated Analogues :

- 1-(2-Methyl-4-(methylsulfonyl)-6-nitrophenyl)piperazine (): The nitro and sulfonyl groups confer strong electron-withdrawing effects, which may enhance stability in oxidative environments .

Data Table: Comparative Properties of Selected Piperazines

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/ml) | Appearance | Key Substituents |

|---|---|---|---|---|---|

| 1-Benzyl-2-methanesulfonylpiperazine | C₁₂H₁₇N₂O₂S | 265.34* | N/A | Not reported | 1-Benzyl, 2-methanesulfonyl |

| Benzylpiperazine (BZP) | C₁₁H₁₆N₂ | 176.26 | 1.014 | Clear to yellowish liquid | 1-Benzyl |

| 1-(3-Trifluoromethylphenyl)piperazine | C₁₁H₁₃F₃N₂ | 230.23 | 1.226 | White powder | 3-CF₃ |

| 1-(3-Chlorophenyl)piperazine (mCPP) | C₁₀H₁₃ClN₂ | 196.68 | 1.19–1.195 | Clear to yellowish liquid | 3-Cl |

| 1-Methanesulfonyl-3-phenyl-piperazine | C₁₁H₁₅N₂O₂S | 251.32 | N/A | Not reported | 3-Methanesulfonyl |

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-Benzyl-2-methanesulfonylpiperazine, and how are reaction conditions optimized?

- Methodological Answer: Synthesis typically involves sulfonylation of the piperazine ring. A common approach includes:

Benzylation : Introducing the benzyl group via nucleophilic substitution using benzyl halides under inert conditions.

Sulfonylation : Reacting the secondary amine of piperazine with methanesulfonyl chloride in aprotic solvents (e.g., dichloromethane) at 0–25°C to avoid side reactions.

Purification : Column chromatography or recrystallization to achieve >95% purity.

- Optimization includes adjusting stoichiometry (1.1–1.3 equivalents of methanesulfonyl chloride), solvent polarity, and reaction time (2–6 hours) to maximize yield .

Q. What spectroscopic techniques are critical for characterizing 1-Benzyl-2-methanesulfonylpiperazine?

- Methodological Answer:

- NMR : H and C NMR confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methanesulfonyl at δ 3.0–3.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 283.1).

- FT-IR : Peaks at 1150–1250 cm (S=O stretching) confirm sulfonyl group incorporation .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Methodological Answer:

- Solubility : Tested in DMSO, water, and ethanol using dynamic light scattering (DLS) or HPLC. DMSO is preferred for biological assays (e.g., 10 mM stock).

- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring. Methanesulfonyl groups enhance stability compared to other sulfonamides .

Advanced Research Questions

Q. How can structural modifications to 1-Benzyl-2-methanesulfonylpiperazine improve its pharmacological activity?

- Methodological Answer:

- SAR Studies : Replace the benzyl group with substituted aryl groups (e.g., 2-nitrobenzyl in ) to modulate receptor affinity.

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., fluorine) to the methanesulfonyl moiety to enhance metabolic stability.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like serotonin receptors or kinases .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Batch Reproducibility : Verify purity (>98%) via HPLC and control stereochemistry (chiral chromatography if applicable).

- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., cisplatin for cytotoxicity assays).

- Meta-Analysis : Cross-reference IC values from multiple studies (e.g., antimicrobial activity in vs. neuropharmacological data in ) to identify assay-specific variables .

Q. How can computational chemistry predict off-target interactions of 1-Benzyl-2-methanesulfonylpiperazine?

- Methodological Answer:

- Pharmacophore Modeling : Map electrostatic and hydrophobic features against databases like ChEMBL.

- Machine Learning : Train models on piperazine derivatives’ ADMET profiles to predict CYP450 inhibition or hERG channel binding.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns MD runs) to assess binding stability .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays for this compound?

- Methodological Answer:

- Negative Controls : Vehicle (DMSO) and untreated cells.

- Positive Controls : Doxorubicin (for apoptosis) or Triton X-100 (for membrane integrity).

- Dose-Response : Test 0.1–100 µM with triplicate wells to calculate EC values .

Q. How to design a study evaluating the compound’s blood-brain barrier (BBB) permeability?

- Methodological Answer:

- In Vitro Models : Use MDCK-MDR1 monolayers to measure P (apparent permeability).

- In Silico Prediction : Apply the BBB score from tools like SwissADME.

- In Vivo Validation : Radiolabel the compound (e.g., C) and measure brain-to-plasma ratios in rodent models .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary between Gram-positive and Gram-negative bacteria?

- Methodological Answer:

- Membrane Permeability : Gram-negative outer membrane lipopolysaccharides reduce compound penetration. Test with polymyxin B nonapeptide to disrupt membranes.

- Efflux Pumps : Use efflux pump inhibitors (e.g., PAβN) in parallel assays.

- Structural Tolerance : Modify the benzyl group to include hydrophilic substituents (e.g., –OH) for Gram-negative targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.